methyl (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic organic compound It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a hydroxyphenyl group.
Esterification: The carboxylate group is introduced through an esterification reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a physiological response. The hydroxyphenyl group may play a key role in binding to the target, while the pyrrolidine ring could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate: Lacks the hydrochloride group.
Rac-methyl (3r,4s)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride: Contains a methoxy group instead of a hydroxy group.
Rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate sulfate: Contains a sulfate group instead of a hydrochloride group.
Uniqueness
Rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of both the hydroxyphenyl group and the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C12H16ClNO3 |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
methyl (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-12(15)11-7-13-6-10(11)8-2-4-9(14)5-3-8;/h2-5,10-11,13-14H,6-7H2,1H3;1H/t10-,11+;/m0./s1 |
InChI Key |
NLDWJXSGMJNNNC-VZXYPILPSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)O.Cl |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
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